9-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3-methyl-3,9-dihydro-1H-purine-2,6-dione
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Overview
Description
9-(2-(4-BROMOPHENYL)-1-ME-2-OXOETHYL)-3-METHYL-3,9-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that features a purine core structure substituted with a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-(4-BROMOPHENYL)-1-ME-2-OXOETHYL)-3-METHYL-3,9-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
9-(2-(4-BROMOPHENYL)-1-ME-2-OXOETHYL)-3-METHYL-3,9-DIHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
9-(2-(4-BROMOPHENYL)-1-ME-2-OXOETHYL)-3-METHYL-3,9-DIHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 9-(2-(4-BROMOPHENYL)-1-ME-2-OXOETHYL)-3-METHYL-3,9-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar aromatic structure and have diverse biological activities.
Thiazole Derivatives: These compounds also have a heterocyclic core and are known for their biological activities.
Anthracene Derivatives: These compounds are used in materials science and have similar synthetic routes.
Uniqueness
9-(2-(4-BROMOPHENYL)-1-ME-2-OXOETHYL)-3-METHYL-3,9-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substitution pattern on the purine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H13BrN4O3 |
---|---|
Molecular Weight |
377.19 g/mol |
IUPAC Name |
9-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C15H13BrN4O3/c1-8(12(21)9-3-5-10(16)6-4-9)20-7-17-11-13(22)18-15(23)19(2)14(11)20/h3-8H,1-2H3,(H,18,22,23) |
InChI Key |
BUEAMIWWFIXVEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Br)N2C=NC3=C2N(C(=O)NC3=O)C |
Origin of Product |
United States |
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